N~4~-(4-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, a furan-2-ylmethyl group, and a phenyl group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe chlorophenyl and furan-2-ylmethyl groups are then introduced via substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Green synthesis methods, such as ultrasonic-assisted synthesis, have also been explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: It has been explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- N4-(4-METHOXYPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- N4-(4-BROMOPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
Uniqueness
N4-(4-CHLOROPHENYL)-N6-[(FURAN-2-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H17ClN6O |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(furan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H17ClN6O/c23-15-8-10-16(11-9-15)26-20-19-14-25-29(17-5-2-1-3-6-17)21(19)28-22(27-20)24-13-18-7-4-12-30-18/h1-12,14H,13H2,(H2,24,26,27,28) |
InChI Key |
AMIUNPJTRMQNLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)Cl)NCC5=CC=CO5 |
Origin of Product |
United States |
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